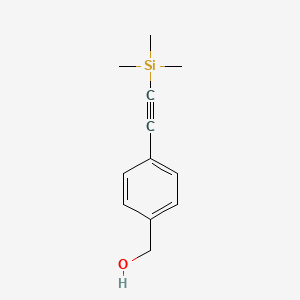
4-(三甲基硅乙炔基)苯甲醇
描述
4-(Trimethylsilylethynyl)benzyl alcohol is a versatile organic compound characterized by its unique structure, which includes a benzyl alcohol moiety and a trimethylsilylethynyl group
Synthetic Routes and Reaction Conditions:
Sonogashira Coupling Reaction: One common method to synthesize 4-(Trimethylsilylethynyl)benzyl alcohol involves the Sonogashira coupling reaction between 4-bromobenzyl alcohol and trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst.
Hydroboration-Oxidation: Another approach is the hydroboration-oxidation of 4-(trimethylsilylethynyl)benzaldehyde, followed by reduction to the corresponding alcohol.
Industrial Production Methods: The industrial production of 4-(Trimethylsilylethynyl)benzyl alcohol typically involves scaling up the Sonogashira coupling reaction, optimizing reaction conditions to achieve high yields, and ensuring the purity of the final product through various purification techniques.
Types of Reactions:
Oxidation: 4-(Trimethylsilylethynyl)benzyl alcohol can be oxidized to 4-(trimethylsilylethynyl)benzaldehyde using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to 4-(trimethylsilylethynyl)benzylamine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: It can undergo nucleophilic substitution reactions, where the trimethylsilylethynyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: PCC, dichloromethane (DCM), room temperature.
Reduction: LiAlH4, ether, 0°C to room temperature.
Substitution: Various nucleophiles, polar aprotic solvents, elevated temperatures.
Major Products Formed:
Oxidation: 4-(Trimethylsilylethynyl)benzaldehyde.
Reduction: 4-(Trimethylsilylethynyl)benzylamine.
Substitution: Various substituted benzyl alcohols depending on the nucleophile used.
科学研究应用
4-(Trimethylsilylethynyl)benzyl alcohol finds applications in several scientific research areas:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: It is utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which 4-(Trimethylsilylethynyl)benzyl alcohol exerts its effects depends on its specific application. For example, in biochemical assays, it may act as a competitive inhibitor by binding to the active site of an enzyme, thereby preventing substrate binding.
Molecular Targets and Pathways Involved:
Enzymes: Specific enzymes that interact with the compound, leading to inhibition or activation of biochemical pathways.
Pathways: Various metabolic and signaling pathways influenced by the compound's presence.
相似化合物的比较
4-(Trimethylsilylethynyl)benzyl alcohol is unique due to its trimethylsilylethynyl group, which imparts distinct chemical properties compared to other benzyl alcohols. Similar compounds include:
4-(Trimethylsilylethynyl)benzaldehyde: Similar structure but with an aldehyde group instead of an alcohol.
4-(Trimethylsilylethynyl)benzylamine: Similar structure but with an amine group instead of an alcohol.
属性
IUPAC Name |
[4-(2-trimethylsilylethynyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16OSi/c1-14(2,3)9-8-11-4-6-12(10-13)7-5-11/h4-7,13H,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBNXRSFSSANBSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC=C(C=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50459786 | |
| Record name | 4-(Trimethylsilylethynyl)benzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50459786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
275386-60-2 | |
| Record name | 4-(Trimethylsilylethynyl)benzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50459786 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

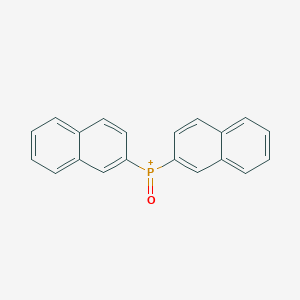
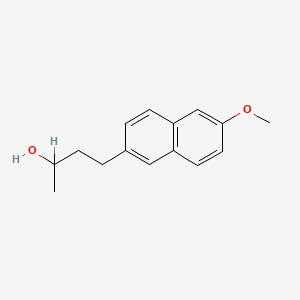
![5-Chloroimidazo[1,2-A]pyridine](/img/structure/B1589643.png)

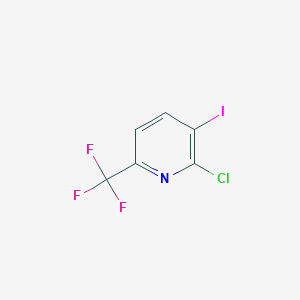
![(3AR,6R,6aR)-6-(((tert-butyldimethylsilyl)oxy)methyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B1589647.png)
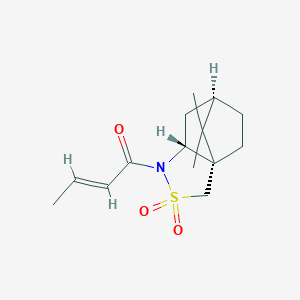
rhodium(I) tetrafluoroborate](/img/structure/B1589652.png)
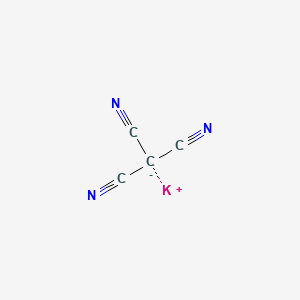
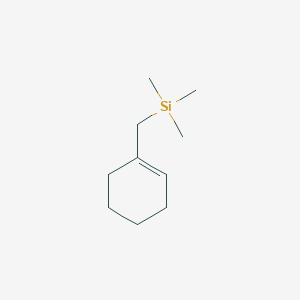
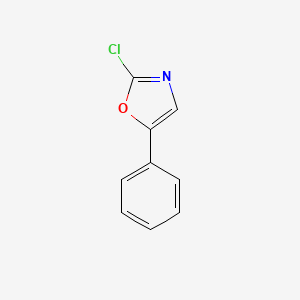
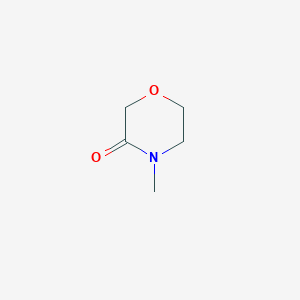
![2,3-dihydro-1H-cyclopenta[b]naphthalen-1-one](/img/structure/B1589660.png)
